Phenanthrene, 2-dodecyl-9,10-dihydro-
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Overview
Description
Phenanthrene, 2-dodecyl-9,10-dihydro- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the addition of a dodecyl group at the second position and the reduction of the 9,10 double bond, resulting in a saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 2-dodecyl-9,10-dihydro- can be achieved through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method involves the use of a suitable starting material, such as 9,10-dihydrophenanthrene, and a dodecyl halide. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of phenanthrene, 2-dodecyl-9,10-dihydro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the palladium-catalyzed Heck reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 2-dodecyl-9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Further reduction can lead to fully saturated phenanthrene derivatives.
Substitution: The dodecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
Phenanthrene, 2-dodecyl-9,10-dihydro- has several applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in lubricants and polymers.
Mechanism of Action
The mechanism of action of phenanthrene, 2-dodecyl-9,10-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s lipophilic nature allows it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved may include modulation of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, lacking the dodecyl group and the reduced 9,10 bond.
9,10-Dihydrophenanthrene: Similar structure but without the dodecyl group.
2-Dodecylphenanthrene: Similar but without the reduced 9,10 bond.
Uniqueness
Phenanthrene, 2-dodecyl-9,10-dihydro- is unique due to the combination of the dodecyl group and the reduced 9,10 bond.
Properties
CAS No. |
55401-77-9 |
---|---|
Molecular Formula |
C26H36 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
2-dodecyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C26H36/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h12-13,15-17,20-21H,2-11,14,18-19H2,1H3 |
InChI Key |
WDMSUEBWJIGUCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origin of Product |
United States |
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